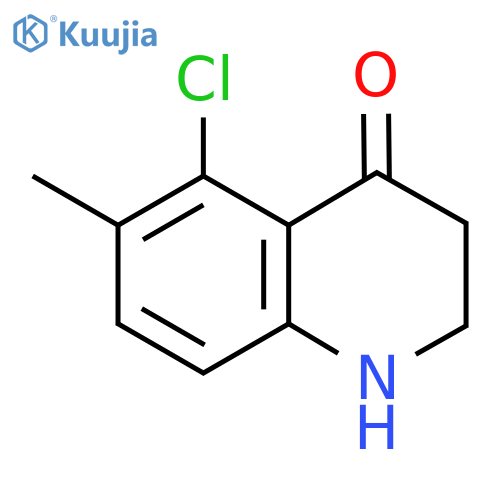Cas no 857018-19-0 (5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one)

857018-19-0 structure
商品名:5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one
CAS番号:857018-19-0
MF:C10H10ClNO
メガワット:195.645501613617
CID:5058768
5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one 化学的及び物理的性質
名前と識別子
-
- 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one
- 5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one
-
- インチ: 1S/C10H10ClNO/c1-6-2-3-7-9(10(6)11)8(13)4-5-12-7/h2-3,12H,4-5H2,1H3
- InChIKey: QSIZYUYCHQYULG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=CC2=C1C(CCN2)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 219
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 29.1
5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM301271-1g |
5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one |
857018-19-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM301271-1g |
5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one |
857018-19-0 | 95% | 1g |
$968 | 2021-08-18 |
5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
857018-19-0 (5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one) 関連製品
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
